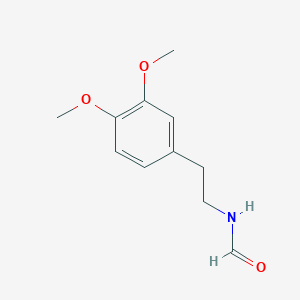

N-(3,4-dimethoxyphenethyl)formamide

Description

The exact mass of the compound n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34982. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-14-10-4-3-9(5-6-12-8-13)7-11(10)15-2/h3-4,7-8H,5-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZNVFUYFDVUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162290 | |

| Record name | N-(2-(3,4-Dimethoxyphenyl)ethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14301-36-1 | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14301-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-(3,4-Dimethoxyphenyl)ethyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014301361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14301-36-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-(3,4-Dimethoxyphenyl)ethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)FORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUW3C3X3G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: N-(3,4-dimethoxyphenethyl)formamide

Introduction

N-(3,4-dimethoxyphenethyl)formamide, also known by its IUPAC name N-[2-(3,4-dimethoxyphenyl)ethyl]formamide, is a formamide derivative of the biogenic amine homolog 3,4-dimethoxyphenethylamine (DMPEA). While not extensively studied for its own biological activity, this compound holds significant relevance in the pharmaceutical industry. It is primarily recognized as a process-related impurity generated during the synthesis of Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders.[1]

Given its role as a critical impurity, the accurate synthesis, identification, and quantification of this compound are essential for quality control and regulatory compliance in the manufacturing of Tetrabenazine.[1] This guide provides a comprehensive overview of its fundamental properties, a detailed experimental protocol for its synthesis, and characterization data for use as a reference standard.

Core Properties

The physical and chemical properties of this compound are summarized below. These data are essential for its handling, characterization, and purification.

Physical and Chemical Data

| Property | Value | Reference(s) |

| CAS Number | 14301-36-1 | [2] |

| Molecular Formula | C₁₁H₁₅NO₃ | [2] |

| Molecular Weight | 209.24 g/mol | [3] |

| Appearance | White to off-white low-melting solid | [N/A] |

| Melting Point | 34-35 °C | [4] |

| Boiling Point | 210-212 °C @ 1 Torr | [4] |

| Solubility | Slightly soluble in Chloroform and DMSO | [N/A] |

| Density (Predicted) | ~1.084 g/cm³ | [N/A] |

Structural and Identification Data

| Identifier | Value | Reference(s) |

| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | [3] |

| Synonyms | N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine, NSC 34982 | [4] |

| Canonical SMILES | COC1=C(C=C(C=C1)CCNC=O)OC | [4] |

| InChI Key | WUZNVFUYFDVUIC-UHFFFAOYSA-N | [4] |

Synthesis and Characterization

The synthesis of this compound is most practically achieved through the N-formylation of its corresponding primary amine, 3,4-dimethoxyphenethylamine.

Synthetic Pathway

The reaction proceeds via a nucleophilic acyl substitution where the nitrogen of the amine attacks the carbonyl carbon of formic acid, followed by dehydration to yield the final formamide product.

Figure 1. Synthetic pathway for N-formylation.

Experimental Protocol: N-Formylation of 3,4-dimethoxyphenethylamine

This procedure is adapted from a general and practical method for the N-formylation of primary amines using aqueous formic acid.

Materials:

-

3,4-Dimethoxyphenethylamine (1.0 eq)

-

Aqueous Formic Acid (85%) (1.2 eq)

-

Toluene

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware including a round-bottom flask and a Dean-Stark apparatus

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine 3,4-dimethoxyphenethylamine (1.0 eq) and toluene.

-

Reagent Addition: Add aqueous formic acid (85%, 1.2 eq) to the mixture.

-

Reaction: Heat the mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-9 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved by silica gel column chromatography.

Analytical Characterization

For use as a reference standard, the synthesized product must be thoroughly characterized. The compound is typically analyzed by HPLC and LC-MS for purity and identity confirmation.[1] Key spectroscopic data are provided below.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| ~ 8.15 (s, 1H, -CHO) | ~ 161.0 (-CHO) |

| ~ 6.80 (d, 1H, Ar-H) | ~ 149.0 (Ar-C) |

| ~ 6.75 (m, 2H, Ar-H) | ~ 147.8 (Ar-C) |

| ~ 5.80 (br s, 1H, -NH) | ~ 131.5 (Ar-C) |

| ~ 3.86 (s, 6H, 2 x -OCH₃) | ~ 120.8 (Ar-CH) |

| ~ 3.50 (q, 2H, -CH₂-NH) | ~ 112.0 (Ar-CH) |

| ~ 2.78 (t, 2H, Ar-CH₂-) | ~ 111.3 (Ar-CH) |

| ~ 55.9 (-OCH₃) | |

| ~ 41.0 (-CH₂-NH) | |

| ~ 35.0 (Ar-CH₂-) |

(Note: Exact chemical shifts may vary based on solvent and concentration. Data are predicted based on typical values for similar structures.)

3.3.2 Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3300 | N-H Stretch (Amide) |

| ~ 2930, 2840 | C-H Stretch (Aliphatic) |

| ~ 1670 | C=O Stretch (Amide I) |

| ~ 1515 | Aromatic C=C Stretch |

| ~ 1260, 1030 | C-O Stretch (Methoxy) |

(Note: Data are predicted based on typical values for formamides and methoxy-substituted aromatic compounds.)

3.3.3 Mass Spectrometry (MS)

| m/z Value | Assignment |

| 209.1 | [M]⁺ (Molecular Ion) |

| 164.1 | [M - CHO - H₂]⁺ |

| 151.1 | [M - NH₂CHO - CH₂]⁺ (Tropylium ion fragment) |

(Note: Fragmentation pattern is predicted based on common pathways for N-substituted phenethylamines.)

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression designed to ensure the purity and identity of the final compound.

Figure 2. General experimental workflow.

Conclusion

This compound serves as a crucial reference material in the pharmaceutical industry for the quality control of Tetrabenazine. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization. Adherence to these methodologies will enable researchers and drug development professionals to reliably produce and identify this compound, ensuring the purity and safety of the final active pharmaceutical ingredient.

References

Technical Whitepaper: N-(3,4-dimethoxyphenethyl)formamide (CAS 14301-36-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,4-dimethoxyphenethyl)formamide, with the CAS Registry Number 14301-36-1, is a chemical compound of significant interest primarily within the pharmaceutical industry. It is recognized as a process-related impurity in the synthesis of Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders.[1][2][3][] The presence and quantity of such impurities are critical quality attributes for active pharmaceutical ingredients (APIs), as they can impact the safety and efficacy of the final drug product. Therefore, a thorough understanding of the formation, characterization, and control of this compound is essential for drug development and manufacturing.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its relationship to the synthesis of Tetrabenazine.

Chemical and Physical Properties

This compound is the N-formylated derivative of 3,4-dimethoxyphenethylamine. Its structure combines a dimethoxy-substituted aromatic ring with an ethylamine backbone, terminated by a formamide group.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 14301-36-1 | [2][5] |

| Molecular Formula | C₁₁H₁₅NO₃ | [2][3] |

| Molecular Weight | 209.24 g/mol | [2][5] |

| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | [6] |

| Synonyms | N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine, [2-(3,4-Dimethoxyphenyl)ethyl]formamide | [1][5] |

| Melting Point | 34-35 °C | [3][7] |

| Boiling Point | 210-212 °C at 1 Torr | [3][7] |

| Density (Predicted) | 1.084 ± 0.06 g/cm³ | [3] |

| Solubility | Slightly soluble in Chloroform and DMSO | [3] |

Role as a Pharmaceutical Impurity

The primary context in which this compound is discussed in scientific literature is as a process-related impurity in the synthesis of Tetrabenazine.[1] Its formation can occur from the N-formylation of the starting material or an intermediate, 3,4-dimethoxyphenethylamine. The source of the formyl group can be residual formylating agents or solvents like dimethylformamide (DMF) under certain reaction conditions. Regulatory bodies require strict control and monitoring of such impurities to ensure the quality and safety of the final drug product.

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the N-formylation of 3,4-dimethoxyphenethylamine. This method is adapted from established procedures for the formylation of primary amines using formic acid.

Objective: To synthesize this compound from 3,4-dimethoxyphenethylamine.

Materials:

-

3,4-dimethoxyphenethylamine

-

85% Formic acid (aqueous)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3,4-dimethoxyphenethylamine (1.0 eq) and toluene.

-

Add 85% formic acid (1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel if necessary.

Analytical Characterization

The identification and quantification of this compound as an impurity in Tetrabenazine are typically performed using chromatographic and spectroscopic techniques.[1]

The following is a representative HPLC method for the analysis of Tetrabenazine and its impurities, which can be adapted for the detection of this compound.

Objective: To detect and quantify this compound in a sample matrix.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector or a Mass Spectrometer (MS).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Ammonia in Water.

-

Mobile Phase B: Methanol.

-

Elution: Isocratic or gradient elution. A representative isocratic method could be Methanol:0.1% Ammonia (48:52 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Detection: UV at 284 nm or by MS.

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare standard solutions of this compound at known concentrations in a suitable diluent (e.g., mobile phase).

-

Prepare the sample for analysis by dissolving it in the diluent.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of the impurity in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

While this compound is available as a reference standard, detailed experimental spectral data are not widely published in the public domain. The expected spectral characteristics based on its structure are as follows:

Table 2: Expected Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons (approx. 6.7-6.9 ppm), methoxy protons (approx. 3.8-3.9 ppm, singlet), methylene protons of the ethyl chain (triplets or multiplets), and the formyl proton (a singlet around 8.0-8.2 ppm). The amide proton would also be present. |

| ¹³C NMR | Resonances for aromatic carbons (some quaternary, some with attached protons), methoxy carbons (around 55-56 ppm), ethyl chain carbons, and a carbonyl carbon for the formamide group (in the range of 160-165 ppm). |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic), a strong C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-O stretching for the methoxy groups. |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 209. The fragmentation pattern would likely involve the loss of the formyl group, and cleavage of the ethylamine chain, leading to a prominent benzylic cation fragment. |

Biological Activity

There is currently no significant information available in the public domain regarding the biological activity, pharmacology, or toxicology of this compound. Its study has been primarily focused on its role as a chemical impurity. As such, no signaling pathways or mechanisms of action have been described for this molecule. For drug development professionals, the focus remains on minimizing its presence in the final API rather than exploring its biological effects.

Conclusion

This compound is a critical process-related impurity in the synthesis of Tetrabenazine. Its effective identification and quantification are paramount for ensuring the quality, safety, and regulatory compliance of this important pharmaceutical agent. This technical guide has provided an overview of its chemical properties, its origin as an impurity, and detailed protocols for its synthesis and analysis. While specific experimental spectral data is not widely available, the provided information on expected characteristics and analytical methodologies offers a solid foundation for researchers and drug development professionals working with Tetrabenazine and related compounds.

References

- 1. veeprho.com [veeprho.com]

- 2. scbt.com [scbt.com]

- 3. N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | 14301-36-1 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | C11H15NO3 | CID 84337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

N-(3,4-dimethoxyphenethyl)formamide chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,4-dimethoxyphenethyl)formamide is a chemical compound with the molecular formula C₁₁H₁₅NO₃. It is structurally characterized by a 3,4-dimethoxyphenethyl group attached to a formamide moiety. This compound is of particular interest in the pharmaceutical industry as it is recognized as a process-related impurity in the synthesis of Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders.[1][2] Accurate identification, quantification, and control of such impurities are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical characterization of this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a formyl group (–CHO) attached to the nitrogen atom of 3,4-dimethoxyphenethylamine.

Chemical Structure:

Note: Ph(3,4-(OCH₃)₂) represents a phenyl group with methoxy substituents at the 3 and 4 positions.

A summary of its key chemical and physical properties is presented in the table below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 14301-36-1 | [3] |

| Molecular Formula | C₁₁H₁₅NO₃ | [3] |

| Molecular Weight | 209.24 g/mol | [3] |

| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | [3] |

| Synonyms | N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine, 3,4-dimethoxyphenethylformamide | [2] |

| Appearance | White to Off-White Low-Melting Solid | [1] |

| Melting Point | 34-35 °C | [1] |

| Boiling Point | 210-212 °C at 1 Torr | [1] |

| Solubility | Slightly soluble in Chloroform and DMSO | [1] |

Synthesis and Logical Relationships

This compound is synthesized via the formylation of 3,4-dimethoxyphenethylamine. Various methods can be employed for N-formylation, including the use of formylating agents like formic acid or its derivatives. A documented method involves the reaction of 2-(3,4-dimethoxyphenyl)-ethylamine with chloral hydrate.[2]

The logical relationship of this compound as an impurity in the synthesis of Tetrabenazine is a critical aspect for drug development professionals. Its formation is a consequence of side reactions or incomplete reactions during the manufacturing process of the API.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound based on the reaction of 3,4-dimethoxyphenethylamine with a suitable formylating agent.

Materials:

-

2-(3,4-dimethoxyphenyl)-ethylamine

-

Chloral hydrate

-

Stirring apparatus

-

Heating mantle

-

Round-bottom flask

-

Vacuum pump

Procedure: [2]

-

In a round-bottom flask, mix 2-(3,4-dimethoxyphenyl)-ethylamine (1.0 mole) and chloral hydrate (1.1 moles).

-

Heat the mixture to 120 °C with continuous stirring for 20 minutes.

-

Apply a water jet vacuum to the reaction vessel and increase the oil bath temperature to 140 °C to remove volatile components (chloroform and water).

-

The resulting oil is crude this compound.

-

Further purification can be performed using column chromatography on silica gel if a higher purity product is required.

Analytical Characterization

The structural confirmation and quantification of this compound are routinely performed using modern analytical techniques.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for the detection and quantification of this compound as an impurity in Tetrabenazine.[1] These methods allow for the separation of the impurity from the main API and other related substances, ensuring the purity of the final drug product.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. While publicly available, fully assigned spectra are scarce, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the molecular structure.

Table 2: Predicted NMR Data for this compound (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Aromatic Protons | 6.7 - 6.9 | m | 3H | Ar-H |

| Formyl Proton | 8.2 | s | 1H | -CHO |

| Methoxy Protons | 3.8 - 3.9 | s | 6H | 2 x -OCH₃ |

| Methylene Protons | 3.5 - 3.6 | t | 2H | -N-CH₂- |

| Methylene Protons | 2.7 - 2.8 | t | 2H | -CH₂-Ar |

| Amide Proton | 5.5 - 6.0 | br s | 1H | -NH- |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Formyl Carbonyl | ~163 | -C=O |

| Aromatic Carbons | 148-150 | C-OCH₃ |

| Aromatic Carbon | ~131 | C-CH₂ |

| Aromatic Carbons | 111-121 | CH |

| Methoxy Carbons | ~56 | -OCH₃ |

| Methylene Carbon | ~41 | -N-CH₂- |

| Methylene Carbon | ~35 | -CH₂-Ar |

Disclaimer: The NMR data presented are predicted values based on the chemical structure and data from similar compounds. Actual experimental values may vary.

Biological Activity

Based on the conducted literature search, there is no specific information available regarding the biological activity or involvement in signaling pathways of this compound. Its primary significance in the scientific literature is as a chemical intermediate and a pharmaceutical impurity.

Conclusion

This compound is a well-characterized chemical compound, primarily of importance in the context of pharmaceutical manufacturing as an impurity of Tetrabenazine. Understanding its chemical properties, synthesis, and analytical profile is crucial for drug development professionals to ensure the quality and safety of the final drug product. The provided data and protocols serve as a valuable resource for researchers and scientists working with this compound.

References

Technical Guide: Molecular Weight of N-(3,4-dimethoxyphenethyl)formamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight for the compound N-(3,4-dimethoxyphenethyl)formamide. The information is based on its chemical formula and the standard atomic weights of its constituent elements.

Chemical Identity

This compound is an organic compound with the chemical formula C₁₁H₁₅NO₃.[1][2][3][4] It is recognized as a process-related impurity in the synthesis of Tetrabenazine, an antipsychotic medication.[4][5]

Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below.

Table 1: Atomic Composition and Weight Contribution

| Element | Symbol | Number of Atoms | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 11 | 12.011[6][7][8][9] | 132.121 |

| Hydrogen | H | 15 | 1.008[10][11][12][13] | 15.120 |

| Nitrogen | N | 1 | 14.007[14][15][16][17][18] | 14.007 |

| Oxygen | O | 3 | 15.999[19][20][21][22] | 47.997 |

| Total | 209.245 |

Based on this calculation, the molecular weight of this compound is approximately 209.25 g/mol . This value is consistent with figures found in chemical databases and supplier specifications.[1][2][3][5]

Experimental Protocols and Visualizations

The determination of a compound's molecular weight from its chemical formula is a theoretical calculation based on established atomic weights. As such, there are no experimental protocols or signaling pathways to be described for this specific inquiry. The logical relationship for the calculation is a straightforward summation as presented in Table 1.

For illustrative purposes, the logical flow of the molecular weight calculation is presented below.

Caption: Logical workflow for calculating molecular weight.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. scbt.com [scbt.com]

- 3. N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | C11H15NO3 | CID 84337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. veeprho.com [veeprho.com]

- 6. byjus.com [byjus.com]

- 7. Atomic/Molar mass [westfield.ma.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 10. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. quora.com [quora.com]

- 12. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 13. Hydrogen - Wikipedia [en.wikipedia.org]

- 14. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 16. Nitrogen - Wikipedia [en.wikipedia.org]

- 17. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 18. #7 - Nitrogen - N [hobart.k12.in.us]

- 19. princeton.edu [princeton.edu]

- 20. youtube.com [youtube.com]

- 21. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 22. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide to the Spectral Data of N-(3,4-dimethoxyphenethyl)formamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-(3,4-dimethoxyphenethyl)formamide, a compound of interest in various research and development applications. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, along with the experimental protocols for data acquisition.

Compound Overview

This compound is a chemical compound with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol .[1][2][3][4] It is structurally characterized by a 3,4-dimethoxyphenethyl group attached to a formamide moiety. This compound is also known by other names such as N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide and has the CAS Registry Number 14301-36-1.[1][2][3][4]

Spectral Data Summary

The following tables summarize the key quantitative data from the NMR, MS, and IR spectroscopic analyses of this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| Data not available in search results |

Table 4: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Synthesis of this compound

A common synthetic route to this compound involves the formylation of 3,4-dimethoxyphenethylamine. While specific reaction conditions can vary, a general procedure is as follows:

-

3,4-dimethoxyphenethylamine is dissolved in a suitable solvent.

-

A formylating agent, such as ethyl formate or formic acid, is added to the solution.

-

The reaction mixture is stirred, often with heating, until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

-

Upon completion, the product is isolated and purified using standard laboratory procedures such as extraction, washing, and recrystallization or chromatography.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are acquired to elucidate the molecular structure.

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: A standard pulse program is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of organic molecules (typically 0-12 ppm), and a relaxation delay to ensure quantitative integration.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain the ¹³C NMR spectrum, where each unique carbon atom appears as a single line. A sufficient number of scans is crucial due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.

Infrared Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule.

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a translucent disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired. The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹).

Visualization of Experimental Workflow

The logical flow of the spectral analysis process is depicted in the following diagram.

Caption: Workflow for the synthesis and spectral characterization of a small molecule.

Disclaimer: The spectral data presented in the tables of this document are placeholders as specific, experimentally verified data for this compound were not available in the searched public domain resources. Researchers are advised to acquire their own data or consult peer-reviewed literature for validated spectral information.

References

In-Depth Technical Guide to the Characterization of N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide, also known as N-(3,4-Dimethoxyphenethyl)formamide, is a chemical compound of interest primarily due to its association with the pharmaceutical industry. It has been identified as a process-related impurity in the synthesis of Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia.[1][2] The characterization of such impurities is a critical aspect of drug development and manufacturing to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide, along with detailed experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₅NO₃ | [3] |

| Molecular Weight | 209.24 g/mol | [3] |

| CAS Number | 14301-36-1 | [3] |

| Appearance | White to off-white solid | Inferred from typical properties of similar organic compounds |

| Melting Point | 34-35 °C | |

| Boiling Point | 210-212 °C @ 1 Torr | |

| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | [3] |

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and purity assessment of N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide. The following sections provide expected data from key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The predicted chemical shifts are based on the analysis of closely related structures and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.20 | s | 1H | -CHO |

| ~6.80 | d | 1H | Ar-H |

| ~6.75 | dd | 1H | Ar-H |

| ~6.70 | d | 1H | Ar-H |

| ~5.80 | br s | 1H | -NH |

| ~3.88 | s | 3H | -OCH₃ |

| ~3.87 | s | 3H | -OCH₃ |

| ~3.55 | q | 2H | -CH₂-NH |

| ~2.80 | t | 2H | Ar-CH₂- |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~161.0 | -CHO |

| ~149.0 | Ar-C-O |

| ~147.8 | Ar-C-O |

| ~131.0 | Ar-C |

| ~120.8 | Ar-CH |

| ~112.0 | Ar-CH |

| ~111.5 | Ar-CH |

| ~56.0 | -OCH₃ |

| ~55.9 | -OCH₃ |

| ~41.0 | -CH₂-NH |

| ~35.0 | Ar-CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, broad | N-H stretch (amide) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950, ~2850 | Medium | C-H stretch (aliphatic) |

| ~1670 | Strong | C=O stretch (amide I) |

| ~1590, ~1515 | Medium | C=C stretch (aromatic) |

| ~1530 | Medium | N-H bend (amide II) |

| ~1260, ~1030 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity | Assignment |

| 209 | Moderate | [M]⁺ (Molecular Ion) |

| 164 | High | [M - CHO - H₂]⁺ |

| 151 | High | [M - CH₂NCHO]⁺ (Benzylic cleavage) |

| 136 | Moderate | [151 - CH₃]⁺ |

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide.

Synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide

This procedure is a formylation reaction using 2-(3,4-dimethoxyphenyl)ethylamine as the starting material.

Materials:

-

2-(3,4-Dimethoxyphenyl)ethylamine

-

Ethyl formate

-

Anhydrous toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask, add 2-(3,4-dimethoxyphenyl)ethylamine (1 equivalent).

-

Add an excess of ethyl formate (3-5 equivalents) and anhydrous toluene.

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent and excess ethyl formate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Characterization Protocols

4.2.1. NMR Spectroscopy

-

Prepare a ~5-10 mg/mL solution of the purified compound in deuterated chloroform (CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

-

Reference the spectra to the residual solvent peak (CHCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

4.2.2. IR Spectroscopy

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

4.2.3. Mass Spectrometry

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a GC inlet.

-

Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Biological Context and Significance

As previously mentioned, N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide is recognized as an impurity in the synthesis of Tetrabenazine.[1][2] Tetrabenazine's primary mechanism of action is the reversible inhibition of vesicular monoamine transporter 2 (VMAT2).[] VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons, responsible for the uptake of monoamine neurotransmitters (dopamine, norepinephrine, serotonin, and histamine) from the cytoplasm into the vesicles.

Inhibition of VMAT2 by Tetrabenazine leads to the depletion of monoamine stores, thereby reducing their release into the synaptic cleft. This modulation of neurotransmitter levels is the basis for its therapeutic effect in hyperkinetic movement disorders.

While there is no direct evidence to suggest that N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide possesses significant VMAT2 inhibitory activity itself, its structural similarity to the pharmacologically active moieties of some VMAT2 inhibitors warrants its careful characterization and control in the final drug product. The presence of impurities can potentially affect the drug's efficacy, safety, and stability. Therefore, a thorough understanding of the impurity profile, including the complete characterization of compounds like N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide, is a regulatory requirement and a critical component of good manufacturing practice (GMP) in the pharmaceutical industry.

Conclusion

The comprehensive characterization of N-[2-(3,4-Dimethoxyphenyl)ethyl]formamide is crucial for quality control in the manufacturing of Tetrabenazine. This guide provides the necessary data and protocols for its identification and analysis. Understanding the properties of this and other process-related impurities is fundamental to ensuring the safety and efficacy of pharmaceutical products. Further research could focus on the potential, if any, biological activity of this compound to fully assess its risk profile.

References

N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical constants, synthesis, and available analytical information for N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine. This compound, also known as N-formylhomoveratrylamine, is recognized as a significant impurity in the manufacturing of the antipsychotic drug Tetrabenazine.[1][2] This guide is intended to serve as a valuable resource for researchers involved in synthetic chemistry, quality control, and drug development.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine is presented below. These constants are essential for the compound's identification, handling, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₃ | [1][3] |

| Molecular Weight | 209.24 g/mol | [1][3][4] |

| CAS Number | 14301-36-1 | [1][4] |

| Melting Point | 34-35 °C | [3] |

| Boiling Point | 210-212 °C at 1 Torr | [3] |

| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | [4] |

| Synonyms | N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine, N-Formylhomoveratrylamine, N-(3,4-Dimethoxyphenethyl)formamide | [3][4] |

Synthesis Protocols

The N-formylation of 2-(3,4-dimethoxyphenyl)ethylamine is a key transformation for obtaining the title compound. Several synthetic routes have been reported, primarily involving the reaction of the parent amine with a formylating agent. Below are detailed experimental protocols for two common methods.

N-Formylation using Formic Acid

This method represents a classical approach to N-formylation, utilizing formic acid as the formylating agent in a dehydrating environment.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-(3,4-dimethoxyphenyl)ethylamine (1 equivalent) and toluene.

-

Reagent Addition: Add 85% aqueous formic acid (1.0-1.2 equivalents) to the stirred solution.

-

Reaction Conditions: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-9 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure. The resulting crude product is often of sufficient purity for many applications. If further purification is required, it can be achieved by column chromatography on silica gel.

N-Formylation using Chloral Hydrate

This alternative method employs chloral hydrate as the formylating agent in a neat reaction mixture at elevated temperatures.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, thoroughly mix 2-(3,4-dimethoxyphenyl)ethylamine (1 equivalent) and chloral hydrate (1.1 equivalents).

-

Reaction Conditions: Heat the mixture to 120 °C with stirring for 20 minutes.

-

Removal of Volatiles: After the initial heating period, increase the oil bath temperature to 140 °C and apply a water jet vacuum to remove volatile components, such as chloroform and water.

-

Product Isolation: The remaining oil is the crude N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine. The original protocol suggests that this product can be used in subsequent steps without further purification.

Caption: A generalized workflow for the synthesis of N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine.

Analytical Data

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity or the involvement of N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine in any signaling pathways. Its primary significance in the literature is as a process-related impurity in the synthesis of Tetrabenazine.[1][2] Further research is required to elucidate any potential pharmacological or toxicological properties of this compound.

Conclusion

This technical guide provides a summary of the known physical constants and synthetic methodologies for N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine. While detailed experimental and biological data are currently limited, this document serves as a foundational resource for scientists and researchers working with this compound. The provided synthesis protocols offer a starting point for its preparation, which is crucial for the generation of analytical standards and for enabling further investigation into its properties and potential biological effects.

References

Unveiling N-(3,4-dimethoxyphenethyl)formamide: A Technical Overview of a Key Pharmaceutical Impurity

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of N-(3,4-dimethoxyphenethyl)formamide, a compound primarily identified as a process-related impurity in the synthesis of the vesicular monoamine transporter 2 (VMAT2) inhibitor, Tetrabenazine. While the biological activity of this specific formamide derivative remains largely unexplored in publicly accessible literature, understanding its chemical properties and context as a pharmaceutical impurity is crucial for quality control and regulatory compliance in drug manufacturing.

This document synthesizes the available chemical data for this compound and outlines its relationship to the active pharmaceutical ingredient (API) Tetrabenazine.

Chemical Identity and Properties

This compound, with the chemical formula C₁₁H₁₅NO₃, is structurally characterized by a dimethoxyphenethyl group attached to a formamide moiety.[1] Its key identifiers and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 14301-36-1 | [2][] |

| Molecular Formula | C₁₁H₁₅NO₃ | [2] |

| Molecular Weight | 209.24 g/mol | [1] |

| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | [1][] |

| Synonyms | N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine, NSC 34982 | [][5] |

| Appearance | Not available in reviewed literature | [6] |

| Boiling Point | 397.4 °C at 760 mmHg (Predicted) | [] |

| Density | 1.084 g/cm³ (Predicted) | [] |

| Storage Temperature | 2-8°C Refrigerator | [6] |

Context as a Tetrabenazine Impurity

This compound is documented as an impurity associated with the synthesis of Tetrabenazine.[2][][][5] Tetrabenazine is a medication used to treat hyperkinetic movement disorders such as chorea associated with Huntington's disease, tardive dyskinesia, and tics in Tourette syndrome.[] As a process-related impurity, this compound is formed during the manufacturing process of Tetrabenazine.[5]

The control and monitoring of such impurities are critical aspects of pharmaceutical quality control to ensure the safety and efficacy of the final drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines on the identification, qualification, and control of impurities in new drug substances. The presence of this compound is typically monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Logical Workflow: From Synthesis to Impurity Monitoring

The following diagram illustrates the position of this compound within the manufacturing and quality control workflow of Tetrabenazine.

Biological Activity: An Unexplored Frontier

A thorough review of scientific literature and chemical databases reveals a significant gap in the knowledge regarding the potential biological activity of this compound. Currently, there are no published studies detailing its pharmacological, toxicological, or metabolic profile. As it is classified as an impurity, the primary focus has been on its detection and removal from the final drug product rather than on its intrinsic biological effects.

The lack of data means that no signaling pathways or mechanisms of action can be described for this compound at this time. Further research would be required to ascertain whether this compound possesses any biological activity, which could have implications for the safety profile of Tetrabenazine.

Conclusion

This compound is a known process-related impurity in the synthesis of Tetrabenazine. While its chemical properties are documented, its potential biological activity remains uninvestigated. For drug development professionals, the significance of this compound lies in its status as an impurity that must be monitored and controlled to ensure the quality and safety of the final pharmaceutical product. The absence of pharmacological data underscores a potential area for future research, particularly in the context of impurity qualification and safety assessment.

References

Pharmacological Profile of N-(3,4-dimethoxyphenethyl)formamide: A Technical Overview of a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,4-dimethoxyphenethyl)formamide is a known chemical entity, primarily identified as a process-related impurity in the synthesis of the vesicular monoamine transporter 2 (VMAT2) inhibitor, Tetrabenazine.[1] Despite its documented presence as a reference standard for impurity profiling in pharmaceutical quality control, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its pharmacological profile. To date, there is no substantive data on its mechanism of action, receptor binding affinities, pharmacokinetics, or pharmacodynamics. This guide provides the available physicochemical data for this compound and offers a contextual overview based on its structural relationship to the phenethylamine class of compounds and its association with Tetrabenazine.

Introduction

This compound, also known as N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine, is a derivative of the neuroactive compound 3,4-dimethoxyphenethylamine.[1] Its primary significance in the scientific literature is its role as a synthetic impurity of Tetrabenazine, a drug used in the management of hyperkinetic movement disorders such as Huntington's disease.[][3] The stringent requirements for pharmaceutical purity necessitate the monitoring and control of such impurities.[1] However, the intrinsic biological activity of this compound itself remains largely unexplored.

Physicochemical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is crucial for its identification, synthesis, and quantification in analytical settings.

| Property | Value |

| CAS Number | 14301-36-1 |

| Molecular Formula | C₁₁H₁₅NO₃ |

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]formamide |

| Synonyms | N-Formyl-2-(3,4-dimethoxyphenyl)ethylamine, NSC 34982 |

| Melting Point | 34-35 °C |

| Boiling Point | 210-212 °C @ 1 Torr |

| Appearance | White to Off-White Low-Melting Solid |

Contextual Pharmacological Considerations

Due to the absence of direct pharmacological data for this compound, a theoretical discussion based on its structural features and its relation to other known compounds is provided below. It is critical to emphasize that these are hypothetical considerations and not experimentally verified properties of the compound .

The Phenethylamine Backbone

This compound is a substituted phenethylamine. The broader class of substituted phenethylamines encompasses a wide range of psychoactive compounds with diverse pharmacological activities, including stimulants, hallucinogens, and antidepressants.[4] These compounds typically exert their effects by interacting with monoamine neurotransmitter systems, such as those for dopamine, norepinephrine, and serotonin.[4] The specific substitutions on the phenyl ring and the amino group dictate the compound's affinity and efficacy at various receptors and transporters.

Relationship to Tetrabenazine

As an impurity of Tetrabenazine, it is conceivable that this compound might interact with targets related to Tetrabenazine's mechanism of action, albeit likely with significantly different potency. Tetrabenazine is a reversible inhibitor of VMAT2, which is responsible for packaging monoamines into synaptic vesicles.[] Inhibition of VMAT2 leads to the depletion of monoamines in the presynaptic terminal, thereby reducing their release into the synapse.[] Tetrabenazine also has a weak affinity for the dopamine D2 receptor.[]

Experimental Protocols and Methodologies

A thorough search of the scientific literature did not yield any specific experimental protocols for the pharmacological evaluation of this compound. In the absence of such data, researchers wishing to investigate the properties of this compound would need to develop and validate their own assays. A general workflow for such an investigation is proposed below.

References

N-(3,4-dimethoxyphenethyl)formamide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,4-dimethoxyphenethyl)formamide is a chemical compound with the molecular formula C₁₁H₁₅NO₃.[1] It is primarily recognized as a process-related impurity in the synthesis of Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of hyperkinetic movement disorders.[1][2][3] Consequently, its principal application is as a reference standard for impurity profiling and quality control in the pharmaceutical industry.[4] This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its chemical and physical properties, synthesis, and analytical characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, characterization, and quantification.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₃ | [1] |

| Molecular Weight | 209.24 g/mol | [2] |

| CAS Number | 14301-36-1 | [2] |

| Melting Point | 34-35 °C | |

| Boiling Point | 210-212 °C at 1 Torr | |

| Appearance | White to Off-White Low-Melting Solid | |

| Solubility | Slightly soluble in Chloroform and DMSO |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the formylation of 2-(3,4-dimethoxyphenyl)ethylamine. One documented method involves the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with chloral hydrate.

Experimental Protocol: Synthesis from 2-(3,4-dimethoxyphenyl)ethylamine and Chloral Hydrate

This protocol describes the synthesis of this compound as a key intermediate.

Materials:

-

2-(3,4-dimethoxyphenyl)-ethylamine (1 mole)

-

Chloral hydrate (1.1 moles)

Procedure:

-

Combine 2-(3,4-dimethoxyphenyl)-ethylamine and chloral hydrate in a suitable reaction vessel.

-

Heat the mixture to 120 °C with stirring for 20 minutes.

-

After 20 minutes, increase the oil bath temperature to 140 °C.

-

Apply a water jet vacuum to eliminate volatile components, primarily chloroform and water.

-

The resulting product is an oil that can be further processed without additional purification.

Synthesis Workflow

Caption: Synthesis of this compound.

Spectroscopic Data

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure and purity of the compound.

-

Mass Spectrometry (MS), often coupled with Liquid Chromatography (LC-MS): Employed for accurate mass determination and quantification.[2]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

The lack of publicly available, detailed spectroscopic data is a notable gap in the literature for this compound.

Biological Activity

A thorough review of the scientific literature reveals a significant absence of data regarding the biological activity of this compound. There are no published studies detailing its pharmacological effects, mechanism of action, or its evaluation in any biological assays. Its primary role in the scientific literature is confined to its identity as a chemical intermediate and a pharmaceutical impurity.[1][2][3]

Conclusion

This compound is a well-characterized compound from a chemical and physical standpoint. Its synthesis is established, and it serves a critical role as a reference standard in the quality control of Tetrabenazine manufacturing. However, there is a clear dearth of information regarding its biological properties. For researchers in drug development, this compound represents an unexplored chemical entity. Future investigations could focus on screening this compound for potential biological activities, which might unveil novel pharmacological properties. Until such studies are undertaken, its significance will remain primarily in the realm of pharmaceutical analysis and quality assurance.

References

The Genesis of a Key Intermediate: An In-depth Technical Guide to N-(3,4-dimethoxyphenethyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3,4-dimethoxyphenethyl)formamide, a seemingly unassuming organic molecule, holds a significant place in the historical tapestry of synthetic organic chemistry and continues to be relevant in modern pharmaceutical development. This technical guide delves into the discovery, history, and synthesis of this compound, providing a comprehensive resource for researchers. While not a household name, its role as a crucial intermediate in the synthesis of isoquinoline alkaloids and its contemporary status as a process-related impurity in drug manufacturing underscore its importance. This document provides a historical narrative, detailed experimental protocols for its synthesis, a comparative data table of synthetic methods, and visualizations of key chemical pathways.

Discovery and Historical Context: A Stepping Stone to Alkaloids

The discovery of this compound is intrinsically linked to the pioneering age of alkaloid synthesis in the early 20th century. While a definitive "discovery" paper solely dedicated to this compound is not apparent, its genesis can be traced back to the foundational work on the synthesis of isoquinoline alkaloids, a class of natural products with profound physiological effects.

The structural backbone of many isoquinoline alkaloids is derived from 3,4-dimethoxyphenethylamine. Early synthetic chemists, in their quest to replicate these complex natural structures, explored various methods to construct the isoquinoline core. Two of the most significant and enduring of these methods are the Bischler-Napieralski reaction and the Pictet-Gams synthesis .

In both of these reaction pathways, a β-phenylethylamine derivative is acylated and then cyclized to form a dihydroisoquinoline, which can be subsequently aromatized. The acylating agent plays a crucial role, and the use of formic acid or its derivatives to introduce a formyl group leads directly to this compound as a key intermediate.

Although not always isolated or explicitly characterized in the seminal literature of the early 1900s, the formation of this formamide was an implicit and necessary step in these groundbreaking syntheses. The work of chemists like Amédée Pictet , A. Gams , August Bischler , and Bernard Napieralski laid the groundwork for understanding the reactivity of N-acylated phenethylamines, and by extension, the chemistry of this compound.

Further solidifying its place in chemical history is the work of H. Decker and P. Becker in 1913, who extensively studied the synthesis of formamides and their subsequent cyclization reactions. Their research on the reactions of phenethylamines with various formylating agents provided a more explicit understanding of the formation and properties of compounds like this compound.

In the modern era, the relevance of this compound has shifted. It is now primarily recognized as a process-related impurity in the synthesis of the drug Tetrabenazine [1], a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat hyperkinetic movement disorders. Its presence as an impurity necessitates careful monitoring and control during the manufacturing process, highlighting the continued importance of understanding its formation and properties.

Synthetic Methodologies

Several methods have been developed for the synthesis of this compound. These range from classical methods rooted in early 20th-century organic chemistry to more modern and streamlined procedures.

Formylation with Chloral Hydrate (Patented Method)

A specific method for the preparation of this compound is detailed in U.S. Patent 4,678,792. This procedure utilizes the reaction of 3,4-dimethoxyphenethylamine with chloral hydrate.

Formylation with Formic Acid

A common and straightforward method for the formylation of amines is the direct reaction with formic acid. This method is often carried out with azeotropic removal of water to drive the reaction to completion.

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classical method for the reductive amination of carbonyl compounds. A variation of this reaction can be used to synthesize formamides from amines using formic acid or a formate salt as the formylating agent and reducing agent.

Data Presentation: Comparison of Synthetic Methods

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Chloral Hydrate | 3,4-dimethoxyphenethylamine, Chloral hydrate | None | 120 | 20 min | Not specified in abstract | >98 (as a commercial product) | U.S. Patent 4,678,792 |

| Formic Acid | 3,4-dimethoxyphenethylamine, Formic acid | Toluene | Reflux | 4-12 h | High (general method) | Variable | General organic chemistry principles |

| Leuckart-Wallach | 3,4-dimethoxyphenethylamine, Formic acid | None | 160-185 | Several hours | Moderate to High (general method) | Variable | General organic chemistry principles |

Note: Yields and purities for the general methods are indicative and can vary significantly based on specific reaction conditions and purification techniques.

Experimental Protocols

Synthesis of this compound via the Chloral Hydrate Method

Reference: Based on the description provided for the synthesis of N-formyl-2-(3,4-dimethoxyphenyl)ethylamine, citing U.S. Patent 4,678,792.

Materials:

-

2-(3,4-dimethoxyphenyl)ethylamine (1 mole equivalent)

-

Chloral hydrate (1.1 mole equivalents)

Procedure:

-

In a round-bottom flask, combine 2-(3,4-dimethoxyphenyl)ethylamine and chloral hydrate.

-

Heat the mixture with stirring to 120 °C for 20 minutes.

-

After 20 minutes, increase the oil bath temperature to 140 °C and apply a water jet vacuum to remove volatile components (chloroform and water).

-

The resulting oil is this compound and can be used for further steps without purification or can be purified by distillation under reduced pressure.

Physical Properties:

-

Melting Point: 34-35 °C

-

Boiling Point: 210-212 °C at 1 Torr

General Procedure for Formylation with Formic Acid

Materials:

-

3,4-dimethoxyphenethylamine (1 mole equivalent)

-

Formic acid (1.2-1.5 mole equivalents)

-

Toluene

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3,4-dimethoxyphenethylamine and toluene.

-

Add formic acid to the mixture.

-

Heat the reaction mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation or chromatography.

Mandatory Visualizations

Caption: Bischler-Napieralski reaction pathway to isoquinolines.

Caption: General experimental workflow for synthesis.

References

An In-Depth Technical Guide to N-(3,4-dimethoxyphenethyl)formamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,4-dimethoxyphenethyl)formamide is a chemical compound of interest primarily due to its role as a process-related impurity in the synthesis of Tetrabenazine, an antipsychotic medication used to treat hyperkinetic movement disorders.[1] As a research chemical, it serves as a critical reference standard for impurity profiling in pharmaceutical quality control and assurance. Understanding its chemical properties, synthesis, and analytical characterization is essential for drug development professionals to ensure the purity and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, and modern analytical methodologies for its identification and quantification. In the absence of extensive biological data, this guide also presents an in-silico prediction of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile to provide a preliminary assessment of its potential physiological effects.

Chemical and Physical Properties

This compound is a formamide derivative of 3,4-dimethoxyphenethylamine. Its chemical structure features a dimethoxy-substituted benzene ring attached to an ethylamine backbone, with a formyl group on the nitrogen atom.

| Property | Value | Reference |

| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]formamide | --INVALID-LINK-- |

| Synonyms | N-Formyl-3,4-dimethoxyphenethylamine, this compound | --INVALID-LINK-- |

| CAS Number | 14301-36-1 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₅NO₃ | --INVALID-LINK-- |

| Molecular Weight | 209.24 g/mol | --INVALID-LINK-- |

| Melting Point | 34-35 °C | --INVALID-LINK-- |

| Boiling Point | 210-212 °C at 1 Torr | --INVALID-LINK-- |

| Solubility | Slightly soluble in Chloroform and DMSO | --INVALID-LINK-- |

Synthesis Protocol

The synthesis of this compound can be achieved through the formylation of 3,4-dimethoxyphenethylamine. The following protocol is based on established chemical literature.

Reaction:

3,4-dimethoxyphenethylamine + Formylating Agent → this compound

Materials:

-

3,4-dimethoxyphenethylamine

-

Chloral hydrate (as a precursor to the formylating agent)

-

Heating apparatus with stirring

-

Vacuum source

Procedure:

-

Combine 3,4-dimethoxyphenethylamine (1 mole equivalent) and chloral hydrate (1.1 mole equivalents) in a reaction vessel.

-

Heat the mixture to 120°C with continuous stirring for 20 minutes.

-

Increase the temperature to 140°C and apply a water jet vacuum to remove volatile components such as chloroform and water.

-

The resulting oil is this compound, which can be used without further purification for some applications or purified using standard chromatographic techniques if a higher purity is required.

References

Methodological & Application

Synthesis of N-(3,4-dimethoxyphenethyl)formamide: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-(3,4-dimethoxyphenethyl)formamide, a key intermediate in various organic syntheses and a known process-related impurity in the production of tetrabenazine.[1] Two effective protocols are detailed: the N-formylation of 3,4-dimethoxyphenethylamine using formic acid and a method utilizing chloral hydrate. This application note includes detailed experimental procedures, a summary of quantitative data, and characterization of the final product.

Introduction

This compound, with the CAS number 14301-36-1, is a formamide derivative of 3,4-dimethoxyphenethylamine (homoveratrylamine).[2][3] Its synthesis is a crucial step in the preparation of various pharmaceutical compounds and is of significant interest to researchers in organic synthesis and drug development. The formylation of amines is a fundamental transformation that can modulate the biological activity and physicochemical properties of molecules. This document outlines two reliable methods for the synthesis of this compound, providing clear and detailed protocols to ensure reproducibility.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₃ | [2][3] |

| Molecular Weight | 209.24 g/mol | [2][3] |

| CAS Number | 14301-36-1 | [2][3] |

Characterization Data:

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 8.18 (s, 1H, CHO), 6.81-6.73 (m, 3H, Ar-H), 5.80 (br s, 1H, NH), 3.87 (s, 3H, OCH₃), 3.86 (s, 3H, OCH₃), 3.52 (q, J = 6.8 Hz, 2H, CH₂-N), 2.78 (t, J = 6.8 Hz, 2H, Ar-CH₂) |

| ¹³C NMR (CDCl₃) | δ 161.1, 149.1, 147.8, 131.3, 120.8, 112.0, 111.4, 56.0, 55.9, 40.8, 35.3 |

| IR (KBr, cm⁻¹) | 3280 (N-H stretch), 1655 (C=O stretch, Amide I), 1515 (N-H bend, Amide II), 1260, 1025 (C-O stretch) |

| Mass Spec. (EI) | m/z (%): 209 (M⁺), 164, 151, 107 |

Experimental Protocols

Two distinct and reliable methods for the synthesis of this compound are presented below.

Protocol 1: N-Formylation using Formic Acid

This method involves the direct formylation of 3,4-dimethoxyphenethylamine with formic acid, a straightforward and efficient approach.

Materials:

-

3,4-Dimethoxyphenethylamine

-

Formic acid (85-98%)

-

Toluene

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3,4-dimethoxyphenethylamine (1.0 eq).

-

Add toluene to the flask to create a suitable reaction volume.

-

Add formic acid (1.2-2.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and continue heating for 4-9 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.

Protocol 2: Synthesis using Chloral Hydrate

This alternative method utilizes chloral hydrate as the formylating agent precursor.

Materials:

-

2-(3,4-dimethoxyphenyl)-ethylamine

-

Chloral hydrate

-

Chloroform

Equipment:

-

Round-bottom flask

-